molecular formula C10H11BrO2 B181952 1-(5-Bromo-2-hydroxyphenyl)butan-1-one CAS No. 105211-80-1

1-(5-Bromo-2-hydroxyphenyl)butan-1-one

Cat. No.: B181952
CAS No.: 105211-80-1
M. Wt: 243.1 g/mol
InChI Key: NIWDQGAGNUZPSG-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol . It is a brominated phenolic ketone, characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 2-position on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-hydroxyphenyl)butan-1-one typically involves the bromination of 2-hydroxyacetophenone. The process can be summarized as follows :

    Dissolution: Dissolve 2-hydroxyacetophenone in an anhydrous alcohol, such as ethanol or isopropanol.

    Bromination: Slowly add a solution of copper(II) bromide (CuBr2) to the reaction mixture while maintaining the temperature between 0-5°C.

    Isolation: After the reaction is complete, filter the solid product and wash it with cold ethanol. Recrystallize the product from ether to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for efficiency and yield.

Chemical Reactions Analysis

1-(5-Bromo-2-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.

    Reduction: Formation of 1-(5-bromo-2-hydroxyphenyl)butanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)butan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups allow it to form hydrogen bonds and coordinate with metal ions, making it effective in forming metal complexes. These complexes can exhibit biological activity, such as antimicrobial and anticancer effects, by interacting with cellular components and disrupting biological processes .

Comparison with Similar Compounds

1-(5-Bromo-2-hydroxyphenyl)butan-1-one can be compared with other brominated phenolic ketones, such as:

Properties

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWDQGAGNUZPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553853
Record name 1-(5-Bromo-2-hydroxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105211-80-1
Record name 1-(5-Bromo-2-hydroxyphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105211-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-2-hydroxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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